2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Descripción
The compound 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene-3-carbonitrile derivative characterized by a benzyloxy-substituted phenyl ring at the 4-position, a 7,7-dimethyl-substituted cyclohexane ring, and functional groups including an amino (-NH₂) and cyano (-CN) moiety. The synthesis of such compounds typically involves multi-component reactions, such as the condensation of dimedone, substituted aldehydes, and malonitrile under basic conditions .
Propiedades
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)12-20(28)23-21(13-25)30-24(27)19(14-26)22(23)17-8-10-18(11-9-17)29-15-16-6-4-3-5-7-16/h3-11,22H,12-13,15,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPDDAFJCXPSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to targetepoxide hydrolase , an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4.
Mode of Action
For instance, the nitrogen in the compound could act as a nucleophile, reacting with a partially positive carbon. This reaction could form an oxime in an essentially irreversible process as the adduct dehydrates.
Biochemical Pathways
It’s worth noting that the compound’s potential target, epoxide hydrolase, plays a crucial role in the biosynthesis of leukotriene b4, a proinflammatory mediator. Therefore, the compound might influence inflammatory responses.
Actividad Biológica
The compound 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antifungal properties, as well as its potential mechanisms of action based on recent research findings.
Basic Information
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.3 g/mol
- IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile
- CAS Number : 107752-97-6
Structural Characteristics
The compound features a chromene backbone with a benzyloxy group that enhances its lipophilicity and potentially its biological activity. The presence of the amino and carbonitrile functional groups may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromenes exhibit significant anticancer properties. For instance, a study involving various 2-amino-3-cyano-4H-chromenes showed that these compounds had superior activity against cancer cell lines compared to established chemotherapeutics like cisplatin and topotecan. Specifically, compounds similar to our target were found to be more effective in inhibiting growth in SK-LU-1 (lung cancer) and PC-3 (prostate cancer) cell lines .
The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies indicated that these compounds interact with DNA topoisomerase IB and cytochrome P450 enzymes (CYP51), which are crucial for cancer cell survival and proliferation .
Antifungal Activity
The compound also exhibits promising antifungal properties. Research has shown that similar chromene derivatives demonstrated effective antifungal activity against various strains of Candida spp. The minimum inhibitory concentration (MIC) values were comparable to fluconazole, a standard antifungal treatment .
Potential Mechanisms
The antifungal mechanism is likely linked to the inhibition of CYP51, an enzyme essential for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound can effectively inhibit fungal growth .
Study 1: Anticancer Screening
In a screening study involving a library of compounds, several derivatives of chromenes were evaluated for their cytotoxic effects on multicellular spheroids representing tumor microenvironments. The results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as anticancer agents .
Study 2: Antifungal Efficacy
A comparative analysis of antifungal activity against six Candida strains revealed that certain chromene derivatives had MIC values lower than those of fluconazole. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Summary Table of Biological Activities
| Activity Type | Target Organisms | Reference Compound | MIC/IC50 Values |
|---|---|---|---|
| Anticancer | SK-LU-1, PC-3 | Cisplatin | < 10 µM |
| Antifungal | Candida spp. | Fluconazole | < 50 µg/mL |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a broader class of 4H-chromene-3-carbonitrile derivatives, which vary primarily in the substituents on the aryl ring and benzyloxy group. Key analogs include:
Physical and Spectral Properties
Substituents significantly influence physical properties such as melting points and solubility:
Notes:
- Electron-withdrawing groups (e.g., 4-Cl in 6g) increase melting points compared to electron-donating groups (e.g., 4-Me in 6m) due to stronger intermolecular interactions .
- Hydroxyl substituents (e.g., 6i) enhance hydrogen bonding, reflected in higher melting points .
Tyrosinase Inhibition
- 6g : Exhibits tyrosinase inhibitory activity, attributed to the electron-withdrawing 4-chloro group enhancing binding affinity to the enzyme’s active site .
- 6m : Reduced activity compared to 6g, suggesting methyl groups may sterically hinder enzyme interaction .
Antimicrobial Activity
- 6i : Demonstrates potent activity against Aspergillus niger and Candida albicans, likely due to the hydroxyl group’s polarity and hydrogen-bonding capacity .
Anticancer Potential
- Analogs with 3,4-dimethoxyphenyl substituents (e.g., ) show apoptosis-inducing activity, though the target compound’s benzyloxy group may alter this profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
